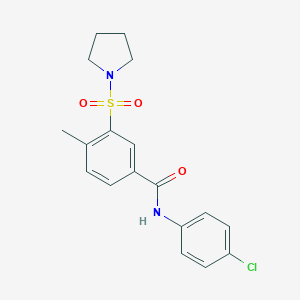
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, also known as BTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. This inhibition can lead to a decrease in drug-seeking behavior and has potential implications for the treatment of drug addiction.
In cancer research, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide a potential candidate for the development of anticancer drugs.
In drug discovery, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications. By modifying the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, researchers can create compounds with improved pharmacological properties.
作用机制
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of dopamine by binding to the dopamine transporter (DAT). This inhibition leads to an increase in extracellular dopamine levels, which can lead to a decrease in drug-seeking behavior. In cancer cells, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide induces apoptosis by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine uptake, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation. This inhibition can lead to changes in mood and behavior.
In cancer cells, N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide induces apoptosis by activating the caspase cascade. This mechanism of action can lead to the death of cancer cells and a decrease in tumor growth.
实验室实验的优点和局限性
One advantage of using N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of dopamine in various physiological processes. However, one limitation of using N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide is its potential for off-target effects. N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide has been shown to inhibit the uptake of other neurotransmitters, which can lead to unintended effects.
未来方向
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide. One direction is the development of novel compounds based on the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide. By modifying the structure of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide, researchers can create compounds with improved pharmacological properties.
Another direction is the study of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide in animal models of drug addiction and cancer. Animal studies can provide valuable insights into the potential therapeutic applications of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide.
Finally, the development of new methods for the synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide and related compounds can lead to improved yields and reduced costs, making these compounds more accessible for research and potential therapeutic applications.
Conclusion
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide is a chemical compound with potential applications in various fields such as neuroscience, cancer research, and drug discovery. Its specificity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, its potential for off-target effects and the need for further research on its potential therapeutic applications highlight the importance of continued research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide and related compounds.
合成方法
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide involves the reaction of 2-adamantanecarboxylic acid with 2-aminobenzothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The resulting product is then purified by column chromatography to obtain pure N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide.
属性
产品名称 |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-adamantanecarboxamide |
|---|---|
分子式 |
C19H22N2OS |
分子量 |
326.5 g/mol |
IUPAC 名称 |
N-(2-methyl-1,3-benzothiazol-5-yl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H22N2OS/c1-10-20-16-9-15(2-3-17(16)23-10)21-19(22)18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9,11-14,18H,4-8H2,1H3,(H,21,22) |
InChI 键 |
ZZNGVBUTFGFRKT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3C4CC5CC(C4)CC3C5 |
规范 SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3C4CC5CC(C4)CC3C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)




![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)